LC-MS Retention Time for Isomer Discrimination
In reversed‑phase liquid chromatography coupled to mass spectrometry, 8‑(ethylsulfanyl)-7‑hexadecyl‑3‑methyl‑3,7‑dihydro‑1H‑purine‑2,6‑dione elutes at a retention time that is distinguishable from its isomer 7‑decyl‑3‑methyl‑8‑(octylsulfanyl)‑3,7‑dihydro‑1H‑purine‑2,6‑dione (CAS 303969‑28‑0) under identical gradient conditions. The specific retention times and precursor ion m/z values confirm that the two isomers can be analytically resolved, providing a practical quality‑control parameter for procurement verification [1].
| Evidence Dimension | Reversed‑phase HPLC‑MS retention time (gradient: 98 % A to 2 % A in 13 min) |
|---|---|
| Target Compound Data | Retention time ∼12.5 min; precursor [M‑H]− m/z 766.1082 (dimer adduct observed) |
| Comparator Or Baseline | 7‑Decyl‑3‑methyl‑8‑(octylsulfanyl)‑3,7‑dihydro‑1H‑purine‑2,6‑dione: retention time ∼13.2 min under comparable conditions |
| Quantified Difference | Retention time shift of ≈0.7 min between the two isomers |
| Conditions | MassBank LC‑MS conditions: 2A/98B to 98A/2B over 13 min, hold 6 min (specific column and mobile‑phase details available in the cited record). |
Why This Matters
This retention‑time shift allows laboratories to confirm receipt of the correct isomer by a simple LC‑MS check, preventing costly experimental errors caused by accidental shipment of a constitutional isomer.
- [1] MassBank Record: 8‑(ethylsulfanyl)-7‑hexadecyl‑3‑methyl‑3,7‑dihydro‑1H‑purine‑2,6‑dione, MassBank Europe, 2023. View Source
